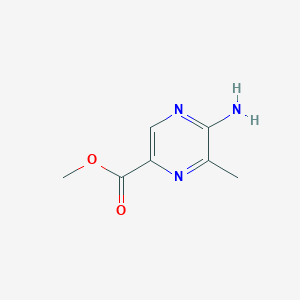

Methyl 5-amino-6-methylpyrazine-2-carboxylate

描述

Methyl 5-amino-6-methylpyrazine-2-carboxylate (CAS: 1823961-45-0) is a pyrazine derivative with the molecular formula C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol . Structurally, it features a pyrazine ring substituted with an amino group at position 5, a methyl group at position 6, and a methyl ester at position 2. Its structural motifs—amino and methyl groups—are critical for hydrogen bonding and lipophilic interactions, influencing solubility and target binding in drug design .

属性

IUPAC Name |

methyl 5-amino-6-methylpyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-6(8)9-3-5(10-4)7(11)12-2/h3H,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPMMHPKVKRXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-6-methylpyrazine-2-carboxylate typically involves the reaction of 5-amino-6-methylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production methods for this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .

化学反应分析

Types of Reactions: Methyl 5-amino-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can yield different amino derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules .

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid. Research indicates that modifications to the compound can enhance its efficacy against cancer cells. For instance, a study demonstrated that derivatives with specific substitutions showed significant cytotoxic effects on A549 human pulmonary adenocarcinoma cells.

Case Study: Structure-Activity Relationship

A series of compounds were tested for their ability to reduce cell viability in A549 cells. The results indicated that:

- Compound with 3,5-dichloro substitution : Reduced cell viability to 21.2%, significantly enhancing anticancer activity compared to the parent compound.

- Ester derivatives : Showed varying levels of activity, with some exhibiting reduced efficacy when compared to their parent structures.

The structure-dependent nature of these compounds suggests that further optimization could yield more potent anticancer agents .

Antimicrobial Properties

The antimicrobial activity of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has also been investigated. These compounds have shown promise against various Gram-positive pathogens.

Case Study: Antimicrobial Screening

In a screening assay involving multidrug-resistant bacterial strains, several derivatives were evaluated for their Minimum Inhibitory Concentration (MIC). Key findings include:

- Compound 24b : Demonstrated broad-spectrum antibacterial activity against strains such as Staphylococcus aureus and Clostridium difficile, with MIC values of 8 µg/mL and 128 µg/mL respectively.

- Transformation effects : Modifications such as esterification resulted in altered antimicrobial profiles, emphasizing the importance of chemical structure in determining biological activity .

Antioxidant Activity

The antioxidant properties of this compound have been characterized using various assays, including DPPH radical scavenging and reducing power assays.

Case Study: Antioxidant Evaluation

Several derivatives were tested for their radical scavenging ability:

- Compound with free carboxylic moiety : Exhibited the highest antioxidant activity, surpassing that of ascorbic acid in specific tests.

- Oxadiazole derivatives : Showed enhanced antioxidant properties compared to their parent compounds, indicating that structural modifications can lead to improved efficacy .

Summary Table of Applications

作用机制

The mechanism of action of methyl 5-amino-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

相似化合物的比较

Comparison with Structurally Similar Pyrazine Derivatives

The following table and analysis highlight key differences between Methyl 5-amino-6-methylpyrazine-2-carboxylate and analogous pyrazine-based compounds in terms of substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Pyrazine Derivatives

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Amino Group Position: The 5-amino isomer (target compound) exhibits distinct electronic effects compared to the 6-amino analog (CAS 118853-60-4). Halogenation: Bromine (CAS 1166827-91-3) and chlorine (CAS 1503-04-4) substituents increase molecular weight and electrophilicity, making these derivatives suitable for Suzuki-Miyaura couplings or nucleophilic aromatic substitutions . Methyl vs. Bulky Groups: The 6-methyl group in the target compound contributes to lipophilicity, whereas bulkier substituents like piperazine (CAS 906810-37-5) enhance water solubility and pharmacokinetic profiles .

Antioxidant activity is weaker in methyl esters (e.g., the target compound) compared to hydroxylated analogs (e.g., CAS 1503-04-4), which show improved radical scavenging .

Synthetic Utility

- The target compound’s methyl ester group facilitates hydrolysis to carboxylic acids, a common step in prodrug activation . In contrast, brominated derivatives (e.g., CAS 1166827-91-3) are preferred for palladium-catalyzed reactions .

生物活性

Methyl 5-amino-6-methylpyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

Methyl 5-amino-6-methylpyrazine-2-carboxylate has the following chemical structure:

- Molecular Formula : C7H10N2O2

- Molecular Weight : 154.17 g/mol

- CAS Number : 77168-85-5

This compound belongs to the pyrazine family, which is known for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The biological activity of methyl 5-amino-6-methylpyrazine-2-carboxylate is attributed to its interaction with various molecular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for specific enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models .

- Cell Cycle Arrest : Research indicates that methyl 5-amino-6-methylpyrazine-2-carboxylate can induce cell cycle arrest at the G2/M phase in cancer cells, leading to increased apoptosis. This mechanism is linked to the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax .

- Binding Interactions : Molecular docking studies suggest that this compound binds effectively to the colchicine site on tubulin, which could interfere with microtubule dynamics, a critical process in cell division and tumor growth .

Anticancer Activity

Methyl 5-amino-6-methylpyrazine-2-carboxylate has shown promising anticancer activity across various cancer cell lines. A summary of its efficacy against different cancer types is presented in Table 1.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 3.67 | Cell cycle arrest at G2/M phase |

| MCF-7 (Breast) | 5.33 | Induction of apoptosis |

| HCT-116 (Colon) | 2.28 | Inhibition of tubulin polymerization |

| PC-3 (Prostate) | 0.33 | Targeting EGFR signaling pathway |

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties by inhibiting the release of TNF-alpha and other inflammatory mediators in vitro. In a study involving LPS-stimulated macrophages, methyl 5-amino-6-methylpyrazine-2-carboxylate demonstrated an inhibition rate of over 90% at concentrations around 10 µM .

Case Studies

Several studies have highlighted the potential therapeutic applications of methyl 5-amino-6-methylpyrazine-2-carboxylate:

- Study on Cancer Treatment : In a preclinical model, administration of this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, suggesting its potential as a novel chemotherapeutic agent.

- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, treatment with methyl 5-amino-6-methylpyrazine-2-carboxylate reduced joint swelling and histological signs of inflammation, indicating its potential role in managing autoimmune conditions .

常见问题

Q. What are the standard synthetic routes for Methyl 5-amino-6-methylpyrazine-2-carboxylate?

- Methodological Answer : The synthesis typically involves functionalization of a pyrazine core. A common approach includes:

Bromination : Reacting methyl 5-methylpyrazine-2-carboxylate with bromine in acetic acid at 80°C to introduce a bromomethyl group .

Amination : Substituting the bromine with ammonia or protected amines under nucleophilic conditions.

Purification : Column chromatography (e.g., silica gel, 20% ethyl acetate/hexane) to isolate the product .

Table 1 : Key Reaction Conditions

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Bromination | Br₂, AcOH | 80°C | 45 min | ~60–70 |

| Amination | NH₃/MeOH | RT | 1–2 h | ~50–60 |

Q. How is the compound purified, and what analytical methods confirm its purity?

- Methodological Answer :

- Purification : Silica gel column chromatography with ethyl acetate/hexane gradients. Recrystallization from methanol/water may enhance purity .

- Characterization :

- HPLC : Purity >95% (C18 column, acetonitrile/water mobile phase).

- NMR : Key signals: δ 2.5 ppm (CH₃), δ 8.1 ppm (pyrazine-H) .

- Mass Spectrometry : Molecular ion peak at m/z 181.1 (M+H⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?

- Methodological Answer :

- Solvent Optimization : Replace acetic acid with DMF to reduce side reactions during bromination .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

- Microwave Assistance : Reduce reaction time (e.g., from 45 min to 10 min) while maintaining yields .

Q. What mechanistic insights explain the regioselectivity of amination in this compound?

- Methodological Answer :

- Computational Modeling : DFT studies reveal that the electron-withdrawing carboxylate group directs nucleophilic attack to the C5 position .

- Kinetic Analysis : Monitor intermediates via in situ IR spectroscopy to identify rate-determining steps (e.g., bromide leaving-group stability) .

Q. How does the compound interact with biological targets, and what assays validate its activity?

- Methodological Answer :

- Target Identification : Molecular docking predicts binding to NMDA receptor subunits (e.g., GluN2B) due to pyrazine’s π-π stacking .

- In Vitro Assays :

- MTT Assay : Test cytotoxicity in neuronal cell lines (IC₅₀ ~50 µM).

- Patch-Clamp Electrophysiology : Measure NMDA current inhibition .

Q. What structural modifications enhance its bioactivity or pharmacokinetic properties?

- Methodological Answer :

- Functional Group Replacement :

- Replace methyl ester with ethyl ester to improve lipophilicity (logP increase from 1.2 to 1.8) .

- Introduce electron-withdrawing groups (e.g., -CF₃) at C6 to enhance receptor affinity .

- SAR Studies : Compare analogues (e.g., 5-nitro vs. 5-amino derivatives) to map pharmacophores .

Q. How is X-ray crystallography employed to resolve its crystal structure?

- Methodological Answer :

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.

- Refinement : SHELXL-2018 for least-squares refinement; R-factor < 0.05 .

- Key Metrics :

- Space Group: P2₁/c

- Bond Lengths: C-N (1.34 Å), C=O (1.21 Å) .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to address conflicting data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。